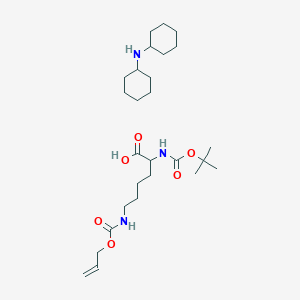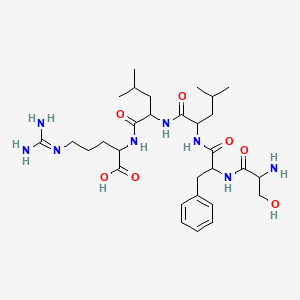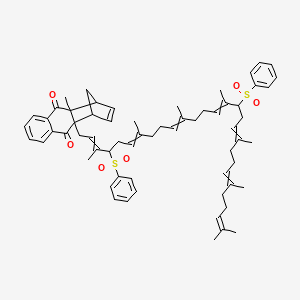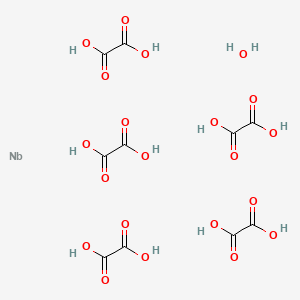![molecular formula C20H30O2 B13393991 5-(3a,7b-Dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid](/img/structure/B13393991.png)
5-(3a,7b-Dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metasequoic acid A is a diterpene compound isolated from the plant Metasequoia glyptostroboides Hu et Cheng . This compound is notable for its unique structure, which includes a cyclopropane ring bridging carbon atoms 3 and 4 of the labdane framework . Metasequoic acid A has garnered interest due to its antifungal properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of metasequoic acid A involves the isolation from the plant Metasequoia glyptostroboides Hu et Cheng . The specific synthetic routes and reaction conditions for laboratory synthesis are not extensively documented in the available literature. the isolation process typically involves extraction and purification techniques such as solvent extraction, chromatography, and crystallization .
Industrial Production Methods
The large-scale production would involve optimizing the extraction and purification processes to ensure a high yield and purity of the compound .
化学反応の分析
Types of Reactions
Metasequoic acid A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metasequoic acid A could yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
Metasequoic acid A has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of diterpenes.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections.
Medicine: Explored for its potential therapeutic effects, particularly in antifungal treatments.
作用機序
The mechanism of action of metasequoic acid A involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The specific molecular targets and pathways involved in this process are not fully elucidated but are believed to involve the inhibition of key enzymes and disruption of cellular processes essential for fungal survival .
類似化合物との比較
Metasequoic acid A can be compared with other similar diterpene compounds, such as:
Metasequoic acid B: Another diterpene isolated from the same plant, with similar antifungal properties but a slightly different structure.
Labdane derivatives: Compounds with a similar labdane framework but different functional groups and biological activities.
Metasequoic acid A is unique due to its specific structure, including the cyclopropane ring, which distinguishes it from other diterpenes and contributes to its specific biological activities .
特性
IUPAC Name |
5-(3a,7b-dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(11-18(21)22)5-7-16-14(2)6-8-17-19(16,3)10-9-15-12-20(15,17)4/h11,15-17H,2,5-10,12H2,1,3-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLDEDSUWNZZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC3C2(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![sodium;6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13393918.png)

![[3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13393926.png)



![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B13393942.png)
![but-2-enedioic acid;N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13393948.png)

![(3S,5R,8aS)-3-Phenyl-3,5,6,7,8,8a-hexahydro-2H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B13393974.png)
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13393980.png)

![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B13393987.png)

